
5-(4-Tert-butylpiperazin-1-yl)pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Tert-butylpiperazin-1-yl)pyridine-2-carboxylic acid: is a heterocyclic compound that features a piperazine ring substituted with a tert-butyl group and a pyridine ring with a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Tert-butylpiperazin-1-yl)pyridine-2-carboxylic acid typically involves the reaction of 2-chloronicotinic acid with 1-tert-butylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or carbodiimides for amide formation are typical.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Piperidine derivatives.
Substitution: Esters and amides of the carboxylic acid group.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures. Its unique functional groups make it a versatile building block in organic synthesis .
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The piperazine and pyridine rings are common motifs in bioactive molecules .
Medicine: Medicinal chemists explore this compound for its potential therapeutic applications, including as a scaffold for drug development. Its derivatives may exhibit activity against various diseases, such as cancer or neurological disorders .
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of 5-(4-Tert-butylpiperazin-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with target proteins, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
相似化合物的比较
Imidazo[4,5-b]pyridine: Known for its diverse biological activities, including antiviral and anticancer properties.
Imidazo[4,5-c]pyridine: Exhibits similar pharmacological potential and is used in the development of various therapeutic agents.
Uniqueness: 5-(4-Tert-butylpiperazin-1-yl)pyridine-2-carboxylic acid is unique due to the presence of both a piperazine ring and a pyridine ring with a carboxylic acid group. This combination of functional groups provides a versatile platform for chemical modifications and the development of novel compounds with enhanced biological activity .
属性
分子式 |
C14H21N3O2 |
|---|---|
分子量 |
263.34 g/mol |
IUPAC 名称 |
5-(4-tert-butylpiperazin-1-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)17-8-6-16(7-9-17)11-4-5-12(13(18)19)15-10-11/h4-5,10H,6-9H2,1-3H3,(H,18,19) |
InChI 键 |
NKLCNKLEEWUUMR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N1CCN(CC1)C2=CN=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


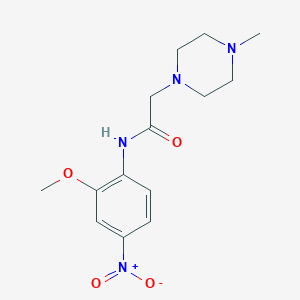
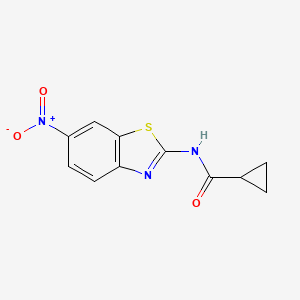
![tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate](/img/structure/B13883735.png)
![Propan-2-yl 4-[[7-(4-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13883739.png)
![8-[6-(Dimethylamino)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883746.png)
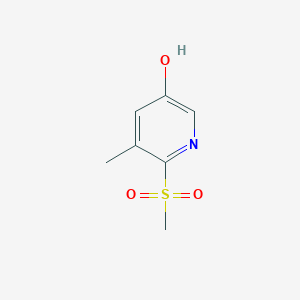
![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-3-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13883751.png)
![Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13883755.png)

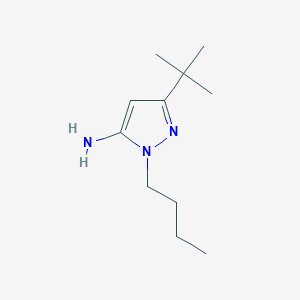
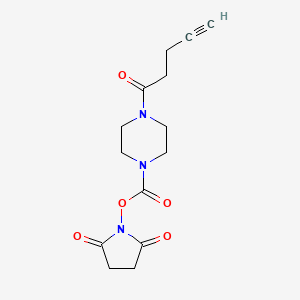
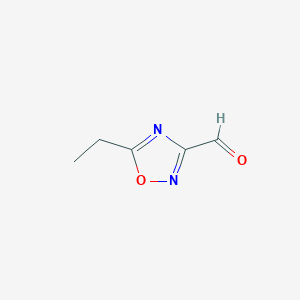
![Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate](/img/structure/B13883786.png)
![2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13883803.png)
